4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 3-chlorophenylpiperazine with 6-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is incorporated into the compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cetirizine ethyl ester dihydrochloride
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a chlorophenyl group and a methylpyrimidine moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H17ClN4 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-12-9-15(18-11-17-12)20-7-5-19(6-8-20)14-4-2-3-13(16)10-14/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
PPJFJTYWBBPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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